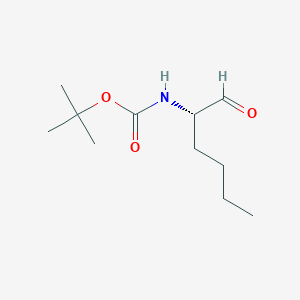
BML-244
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BML-244 is a highly potent, cell-permeable inhibitor of cathepsin K, an enzyme involved in the degradation of collagen in bones and cartilage . This compound has a molecular formula of C11H21NO3 and a molecular weight of 215.30 g/mol . It is known for its high purity (>98%) and solubility in DMSO and ethanol .
Preparation Methods
BML-244 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of an amide bond between a carboxylic acid and an amine . The reaction conditions often include the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the reaction . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
BML-244 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
Substitution: This compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BML-244 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study the inhibition of cathepsin K.
Biology: this compound is used in biological studies to understand the role of cathepsin K in cellular processes.
Mechanism of Action
BML-244 exerts its effects by inhibiting the activity of cathepsin K, an enzyme that plays a crucial role in the degradation of collagen in bones and cartilage . The compound binds to the active site of cathepsin K, preventing it from breaking down collagen . This inhibition helps in reducing bone resorption and cartilage degradation, making this compound a potential therapeutic agent for diseases like osteoporosis and rheumatoid arthritis .
Comparison with Similar Compounds
BML-244 is unique in its high potency and cell permeability compared to other cathepsin K inhibitors . Similar compounds include:
Odanacatib: Another potent cathepsin K inhibitor used in the treatment of osteoporosis.
Balicatib: A selective cathepsin K inhibitor investigated for its potential in treating bone-related diseases.
Relacatib: A cathepsin K inhibitor with similar applications in bone resorption diseases. This compound stands out due to its high cell permeability and oral activity, making it a more effective inhibitor in various research and therapeutic applications.
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14)/t9-/m0/s1 |
InChI Key |
OBMGXPJNZKYOQY-VIFPVBQESA-N |
Isomeric SMILES |
CCCC[C@@H](C=O)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C=O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4,6-Trimethylbicyclo[4.2.0]octan-2-ol](/img/structure/B8737693.png)
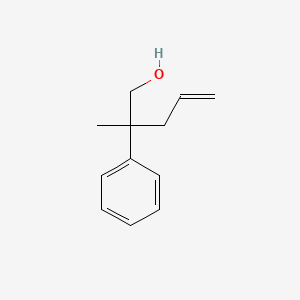
![7-Methoxy-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B8737698.png)
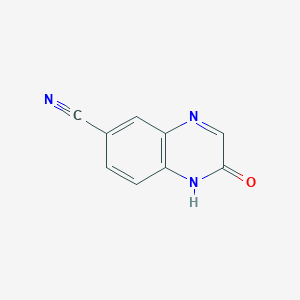
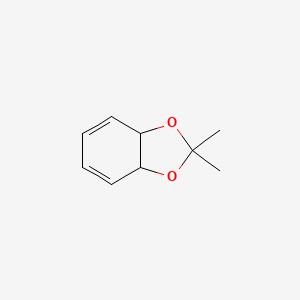

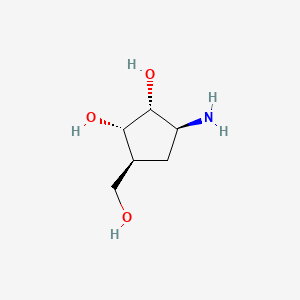



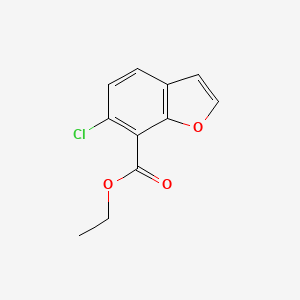
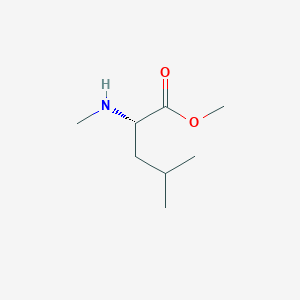
![4-Chloro-1-(4-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B8737769.png)

